molecular formula C31H50N2O5 B6601342 Eliglustat O-octonyl dimer CAS No. 2193052-06-9

Eliglustat O-octonyl dimer

Cat. No.: B6601342
CAS No.: 2193052-06-9
M. Wt: 530.7 g/mol
InChI Key: WMQLMDJNHZLPPC-MXBOTTGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eliglustat O-octonyl Dimer ( 2193052-06-9), with the chemical name (1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-octanamido-3-(pyrrolidin-1-yl)propyl octanoate and a molecular formula of C31H50N2O5 (Molecular Weight: 530.74 g/mol), is a characterized related substance of the active pharmaceutical ingredient (API) Eliglustat . Eliglustat itself is an oral inhibitor of glucosylceramide synthase used in the treatment of Type 1 Gaucher disease . This dimeric impurity is of significant importance in the pharmaceutical industry for analytical research and development, specifically for advanced analytical method development (AMD), rigorous method validation (AMV), and stringent Quality Control (QC) applications . Its primary value lies in its use as a well-defined reference standard to ensure the safety and efficacy of the drug substance by monitoring and controlling impurity profiles during the commercial production of Eliglustat and in the preparation of Abbreviated New Drug Applications (ANDA) . The presence and quantification of such related substances are critical for compliance with global regulatory guidelines from bodies like the ICH, which mandate the identification and control of impurities in new drug substances to guarantee product quality and patient safety . This product is supplied with comprehensive characterization data and is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(octanoylamino)-3-pyrrolidin-1-ylpropyl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N2O5/c1-3-5-7-9-11-15-29(34)32-26(24-33-19-13-14-20-33)31(38-30(35)16-12-10-8-6-4-2)25-17-18-27-28(23-25)37-22-21-36-27/h17-18,23,26,31H,3-16,19-22,24H2,1-2H3,(H,32,34)/t26-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQLMDJNHZLPPC-MXBOTTGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)OC(=O)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)OC(=O)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Eliglustat O Octonyl Dimer

Elucidation of Potential Formation Pathways for Eliglustat (B216) O-octonyl Dimer

Understanding the origin of any API-related substance is critical for controlling its presence in the final drug product. The formation of Eliglustat O-octonyl dimer, chemically identified as (1R,2R)-1-(2,3-Dihydrobenzo[b] Current time information in Bangalore, IN.mdpi.comdioxin-6-yl)-2-octanamido-3-(pyrrolidin-1-yl)propyl octanoate (B1194180) synzeal.comnih.gov, is primarily considered a consequence of the synthetic process rather than a product of degradation.

The synthesis of Eliglustat typically culminates in the acylation of a diamine precursor, (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.mdpi.comdioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol, with an activated form of octanoic acid. mdpi.comgoogle.com Common activating agents include octanoyl chloride or N-hydroxysuccinimide (NHS) esters of octanoic acid. mdpi.comnih.gov

The primary reaction is the formation of the desired amide bond at the C2 position of the propanol (B110389) backbone. However, the precursor also contains a free secondary hydroxyl group at the C1 position. This hydroxyl group can compete with the secondary amine for the acylating agent, leading to a side reaction that forms an ester.

The most probable pathway for the formation of the this compound is the O-acylation of a fully formed Eliglustat molecule. In this scenario, an excess of the octanoylating agent (e.g., octanoyl chloride) reacts with the hydroxyl group of Eliglustat, which is present in the reaction mixture. This results in the formation of the O-octonyl ester, effectively capping the hydroxyl group. The reaction is an impurity-generating side reaction that can be minimized by carefully controlling stoichiometry and reaction conditions, such as temperature and addition rates.

Proposed Side Reaction: Eliglustat + Octanoyl Chloride → this compound + HCl

This impurity is structurally distinct from a true dimer, which would involve the linkage of two Eliglustat molecules. Instead, its name in impurity profiling contexts likely reflects its relationship to the parent drug and the octanoyl side chain.

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Eliglustat has been subjected to various stress conditions, including acid, base, oxidation, heat, and light, as per ICH guidelines. researchgate.nettandfonline.comresearchgate.net

Research indicates that Eliglustat shows significant degradation under acidic and oxidative (peroxide) conditions but remains relatively stable under basic, neutral, thermal, and photolytic stress. researchgate.nettandfonline.com The major degradation products identified through these studies include the cis-diastereoisomer of Eliglustat and the Eliglustat N-Oxide. researchgate.nettandfonline.com Notably, the formation of the this compound was not reported as a degradation product in these comprehensive studies. This strongly suggests that the dimer is a synthesis-related impurity rather than a product of Eliglustat degradation under typical storage or stress conditions.

Laboratory-Scale Synthesis Strategies for this compound as a Reference Standard

The synthesis of process-related impurities as reference standards is crucial for their quantification in the final API. The targeted synthesis of this compound can be achieved through a direct and controlled chemical reaction.

The logical precursors for the laboratory synthesis of the dimer are Eliglustat itself and an activated form of octanoic acid.

Precursors:

Eliglustat ((1R,2R)-N-((1R,2R)-1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.mdpi.comdioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide)

Octanoyl Chloride (as the acylating agent)

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.

A straightforward synthetic approach involves the direct esterification of the secondary hydroxyl group of Eliglustat.

Table 1: Proposed Laboratory Synthesis Parameters for this compound

Parameter Condition Rationale
Reactants Eliglustat, Octanoyl Chloride (1.1-1.5 eq.) Direct esterification of the hydroxyl group. A slight excess of the acylating agent ensures complete conversion of Eliglustat.
Solvent Aprotic solvent (e.g., Dichloromethane, THF) Prevents side reactions with the solvent and effectively dissolves reactants.
Base Triethylamine or Pyridine (~2 eq.) Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
Temperature 0 °C to Room Temperature Mild conditions to prevent side reactions and potential racemization.
Monitoring Thin Layer Chromatography (TLC) or HPLC To track the consumption of Eliglustat and the formation of the product.
Workup Aqueous wash followed by extraction To remove the base hydrochloride salt and any unreacted acid chloride.

| Purification | Column Chromatography | To isolate the pure dimer from any unreacted Eliglustat or other byproducts. |

Maintaining stereochemical integrity is paramount. Eliglustat possesses two chiral centers at the C1 and C2 positions, with the active isomer having the (1R, 2R) configuration. daicelpharmastandards.com The target dimer retains this (1R, 2R) stereochemistry. synzeal.com

The proposed synthesis involves an esterification reaction at the C1 hydroxyl group. This reaction does not directly involve breaking any bonds at the C1 or C2 stereocenters. Under the mild, controlled conditions proposed (e.g., using octanoyl chloride at low to ambient temperature), the reaction proceeds with retention of configuration. Therefore, starting with stereochemically pure (1R, 2R)-Eliglustat will directly yield the (1R, 2R)-Eliglustat O-octonyl dimer without the need for chiral separation, provided that epimerization-inducing conditions (e.g., strong base or high heat) are avoided.

Directed Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies (Theoretical)

While the this compound is classified as an impurity, its structure can serve as a theoretical starting point for designing new molecules. Structure-activity relationship (SAR) studies on Eliglustat itself have shown the importance of various structural features for its activity as a glucosylceramide synthase inhibitor. nih.govacs.org The free hydroxyl group of Eliglustat is thought to be a key feature, mimicking the ceramide substrate. researchgate.net

Masking this hydroxyl group, as in the O-octonyl dimer, would theoretically be expected to reduce or abolish its inhibitory activity. This makes the dimer an interesting chemical probe. If the ester is labile in vivo, it could also act as a prodrug, releasing active Eliglustat upon hydrolysis.

Theoretical SAR studies could explore modifications to the dimer's structure to investigate these hypotheses.

Table 2: Theoretical Analogs of this compound for SAR Studies

Modification Site Proposed Analogues Theoretical Rationale
O-Acyl Chain Chain Length Variation: O-butanoyl, O-dodecanoyl To study the effect of lipophilicity on cell permeability and potential prodrug hydrolysis rates. Shorter chains may increase water solubility, while longer chains increase lipophilicity.
Unsaturated Chain: O-oleoyl To introduce conformational constraints and explore interactions within the enzyme's lipid-binding pocket.
Aromatic Acyl Group: O-benzoyl To probe for potential pi-stacking interactions and alter the electronic properties of the ester.
Pyrrolidine (B122466) Ring Ring Size Variation: Azetidine, Piperidine Based on known SAR for Eliglustat, modifying this ring can significantly impact potency and selectivity. researchgate.net

| Benzodioxane Moiety | Substitution: Fluoro or methoxy (B1213986) groups on the aromatic ring | To alter electronic properties and metabolic stability, guided by existing SAR on related GCS inhibitors. nih.gov |

These theoretical analogues could be synthesized using similar esterification strategies, starting from modified Eliglustat precursors. Such studies, while theoretical, are fundamental to the principles of medicinal chemistry, where even process impurities can inspire the design of new chemical entities with potentially novel properties.

Advanced Spectroscopic and Chromatographic Characterization of Eliglustat O Octonyl Dimer

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Ion Analysismdpi.com

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of chemical compounds. In the case of Eliglustat (B216) O-octonyl dimer, HRMS provides the high mass accuracy necessary to confirm its elemental composition.

Molecular Formula Confirmation: The theoretical exact mass of Eliglustat O-octonyl dimer, with the chemical formula C₃₁H₅₀N₂O₅, is calculated. simsonpharma.comalentris.orgsimsonpharma.com An HRMS instrument, such as a Q-Exactive Orbitrap mass spectrometer, would be utilized to measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The measured mass is then compared to the theoretical mass, with a mass error typically within a few parts per million (ppm), thus confirming the molecular formula. ijpsjournal.com

Fragment Ion Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to elucidate the structure of the dimer. ijpsjournal.com The precursor ion corresponding to the dimer is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides insights into the connectivity of the molecule. For instance, the fragmentation of the parent Eliglustat molecule is known to produce specific ions, and similar fragmentation pathways would be expected for the dimer, allowing for structural confirmation. nih.govresearchgate.net

Table 1: HRMS Data for this compound

ParameterValue
Chemical FormulaC₃₁H₅₀N₂O₅
Molecular Weight530.74 g/mol simsonpharma.comalentris.orgsimsonpharma.com
Ionization ModeElectrospray Ionization (ESI), Positive
Expected [M+H]⁺ (m/z)531.3741
Typical Mass AnalyzerOrbitrap, TOF

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments is necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound.

Unambiguous Elucidation of Dimer Connectivity and Stereochemistry (e.g., 1D and 2D NMR techniques)mdpi.com

The structural complexity of this compound, including its stereocenters, necessitates the use of advanced NMR techniques.

1D NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, including their chemical shifts, integration (number of protons), and coupling constants (connectivity to neighboring protons). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. mdpi.comijpsjournal.com

2D NMR: To establish the precise connectivity and stereochemistry, a series of 2D NMR experiments are performed:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. researchgate.nettandfonline.com

Conformational Analysis via Advanced NMR Spectroscopic Methods

The flexibility of the octonyl chains and the pyrrolidine (B122466) ring in this compound suggests the possibility of multiple conformations in solution. Advanced NMR methods, such as variable temperature NMR studies and the measurement of specific Nuclear Overhauser Effects (NOEs), can provide insights into the preferred conformation and the dynamics of the molecule in solution.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental for separating the this compound from the parent drug, other impurities, and degradation products, as well as for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) Method Development for Dimer Separation and Quantificationmdpi.com

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is developed and validated to ensure the reliable separation and quantification of the dimer. Key parameters for method development include the choice of the stationary phase, mobile phase composition, and detector wavelength.

Table 2: Typical HPLC Method Parameters for Eliglustat and Related Compounds

ParameterDescription
Column Reversed-phase C18 column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm) nih.govresearchgate.netresearchgate.net
Mobile Phase A 0.1% Formic Acid in Water or an appropriate buffer nih.govresearchgate.net
Mobile Phase B Acetonitrile or Methanol nih.govresearchgate.netresearchgate.net
Elution Mode Gradient elution to resolve compounds with different polarities nih.govresearchgate.net
Flow Rate Typically 0.4-1.0 mL/min nih.govresearchgate.netresearchgate.net
Column Temperature Controlled, for example, at 25°C or 30°C
Detector UV detector set at an appropriate wavelength (e.g., 212 nm or 282 nm) researchgate.nettandfonline.com
Injection Volume 5-20 µL

The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. researchgate.net

Coupling of Chromatography with Spectroscopic Detectors (e.g., LC-UV, LC-MS)mdpi.com

To achieve the highest level of confidence in peak identification and purity assessment, HPLC is coupled with spectroscopic detectors.

LC-UV: A photodiode array (PDA) detector is commonly used to obtain the UV spectrum of each eluting peak. This helps in peak identification and in assessing peak purity by comparing spectra across a single chromatographic peak. researchgate.net

LC-MS: The coupling of HPLC with a mass spectrometer (LC-MS) provides both retention time data and mass information for each separated component. This is particularly powerful for identifying unknown impurities and for confirming the identity of known compounds like the this compound in complex mixtures. nih.govresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

The stereochemical configuration of a drug molecule is paramount to its pharmacological activity and safety. Eliglustat possesses two chiral centers, leading to the possibility of four stereoisomers. Consequently, any related compound, such as the this compound, which retains these chiral centers, must be assessed for its enantiomeric and diastereomeric purity. Chiral chromatography is the benchmark technique for such separations. jetir.org

While specific research detailing the chiral separation of this compound is not extensively published, methods developed for the stereoselective quantification of Eliglustat isomers provide a strong foundation for its analysis. asiapharmaceutics.info A high-performance liquid chromatography (HPLC) method utilizing a chiral stationary phase (CSP) is the most common approach. jetir.org For the separation of Eliglustat and its stereoisomers, an amylose-based CSP has proven effective. asiapharmaceutics.info

A likely approach for the chiral analysis of the dimer would involve a normal-phase HPLC method. The selection of an appropriate chiral column is crucial, with polysaccharide-based selectors being a common choice for their broad applicability. asiapharmaceutics.info The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol (B145695) or methanol, would be optimized to achieve baseline separation of all possible stereoisomers. asiapharmaceutics.info An amine additive, like diethylamine, is often included in the mobile phase to improve the peak shape of amine-containing compounds. asiapharmaceutics.info

The method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and sensitivity. asiapharmaceutics.info The limit of detection (LOD) and limit of quantification (LOQ) for each stereoisomer would be established to ensure the method is capable of detecting and quantifying trace levels of unwanted isomers. asiapharmaceutics.info

Below is a representative data table outlining the typical parameters for a chiral HPLC method that could be adapted for the analysis of this compound, based on published methods for Eliglustat. asiapharmaceutics.info

Table 1: Representative Chiral HPLC Method Parameters for Stereoisomeric Purity Analysis

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Stationary Phase Immobilized Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., CHIRALPAK IF-3)
Column Dimensions 4.6 mm x 250 mm, 3 µm
Mobile Phase n-Hexane / Ethanol / Methanol / Diethylamine (e.g., 90:5:5:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 280 nm
Injection Volume 10 µL
Diluent n-Hexane:Ethanol (1:1)

The successful application of such a method would allow for the accurate determination of the enantiomeric and diastereomeric purity of the this compound, ensuring that the stereochemical integrity of the compound meets the required quality standards.

Elemental Analysis and Other Quantitative Spectroscopic Methods for Dimer Characterization

Beyond chromatographic techniques, a suite of spectroscopic and analytical methods is employed to confirm the identity, structure, and purity of a compound like this compound.

Elemental Analysis is a fundamental technique used to determine the elemental composition of a pure substance. It provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen, etc.) present in the molecule. This experimental data is then compared against the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₃₁H₅₀N₂O₅. asiapharmaceutics.inforesearchgate.netpharmaffiliates.comijpsjournal.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.01131372.34170.15
HydrogenH1.0085050.4009.50
NitrogenN14.007228.0145.28
OxygenO15.999579.99515.08
Total 530.750 100.00

Other quantitative spectroscopic methods play a crucial role in the characterization of this compound:

High-Performance Liquid Chromatography (HPLC): Beyond chiral applications, reverse-phase HPLC is a standard method for determining the purity of the dimer. A certificate of analysis for a similar compound indicates a purity of greater than 95% as determined by HPLC. synzeal.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which can further confirm its molecular formula. ijpsjournal.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule, providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of the dimer. ijpsjournal.com These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of its connectivity and stereochemistry. While not always used for routine quantification, quantitative NMR (qNMR) can be a primary method for determining the concentration of a substance without the need for a specific reference standard of the same compound. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its identity, purity, and stereochemical integrity.

Analytical Method Development and Validation for Eliglustat O Octonyl Dimer in Research Settings

Development of Quantitative Analytical Methods for Eliglustat (B216) O-octonyl Dimer in Chemical Samples

The development of a quantitative analytical method for Eliglustat O-octonyl dimer in chemical samples would likely leverage high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). These techniques are well-suited for separating and quantifying structurally similar compounds.

A stability-indicating HPLC method would be a primary choice for the simultaneous determination of Eliglustat and its related substances, including potential dimers. Such a method would involve a systematic approach to optimize various chromatographic parameters, including the stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and column temperature. The goal is to achieve adequate resolution between the main compound, Eliglustat, and all potential impurities, including the O-octonyl dimer.

For enhanced sensitivity and specificity, a UPLC-MS/MS method could be developed. This approach would involve optimizing the mass spectrometric conditions, such as the ionization source (e.g., electrospray ionization - ESI), and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for both Eliglustat and the dimer. This would allow for highly selective and sensitive quantification even in complex matrices.

Table 1: Hypothetical Chromatographic Conditions for Analysis of this compound

ParameterHPLC MethodUPLC-MS/MS Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and phosphate (B84403) buffer gradientAcetonitrile and formic acid in water gradient
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at a specific wavelengthMS/MS (MRM mode)
Column Temp. 30 °C40 °C

Validation of Analytical Methods According to Academic and Regulatory Guidelines

Once a suitable analytical method is developed, it must be rigorously validated to ensure its reliability and accuracy, following guidelines from bodies like the International Council for Harmonisation (ICH).

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. This would be demonstrated by showing that there is no interference from Eliglustat, other known impurities, degradation products, or placebo components at the retention time of the this compound. Peak purity analysis using a photodiode array (PDA) detector in HPLC or the specificity of MRM transitions in LC-MS/MS would be employed to confirm this.

Linearity: The linearity of the method would be established by analyzing a series of solutions containing the this compound at different concentrations. The response (e.g., peak area) should be directly proportional to the concentration over a specified range. A correlation coefficient (r²) close to 1.0 would indicate good linearity.

Accuracy: Accuracy would be determined by spiking a sample matrix with known amounts of the dimer at different concentration levels (e.g., low, medium, and high) and calculating the percentage recovery.

Precision: Precision would be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). The results are typically expressed as the relative standard deviation (RSD) of a series of measurements.

Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Table 2: Hypothetical Validation Parameters for a UPLC-MS/MS Method for this compound

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85-115%
Precision (% RSD) ≤ 15%
LOD (Signal-to-Noise) 3:1
LOQ (Signal-to-Noise) 10:1

Application of Dimer-Specific Analytical Methods in Chemical Process Monitoring and Optimization

A validated, dimer-specific analytical method would be instrumental in the manufacturing of Eliglustat. It would be applied for:

In-process control: Monitoring the formation of the O-octonyl dimer during the synthesis of Eliglustat to ensure it remains below a specified limit.

Process optimization: Investigating the impact of varying reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) on the formation of the dimer to identify conditions that minimize its generation.

Quality control of raw materials and final product: Ensuring that the starting materials are free from components that could lead to the formation of the dimer and for the final release testing of the drug substance.

Standardization of this compound as a Certified Reference Material

For the accurate quantification of the this compound as an impurity, a certified reference material (CRM) is essential. The process of standardizing this dimer as a CRM would involve:

Synthesis and Isolation: The dimer would need to be synthesized and isolated in a highly pure form.

Structural Characterization: The chemical structure of the isolated dimer would be unequivocally confirmed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the potential CRM would be determined using multiple analytical techniques to identify and quantify any residual impurities.

Certification: The certified value of the reference material, along with its uncertainty, would be established based on the results of the characterization and purity assessment. This CRM would then be used for the calibration of analytical instruments and for the validation of analytical methods.

Computational Chemistry and Molecular Modeling of Eliglustat O Octonyl Dimer

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Ab initio and Density Functional Theory (DFT) methods are fundamental quantum mechanical approaches used to predict the electronic structure and equilibrium geometry of molecules from first principles, without the need for empirical parameters. For the Eliglustat (B216) O-octonyl dimer, these calculations can provide deep insights into its intrinsic properties.

A typical DFT study would involve selecting a suitable functional, such as B3LYP, and a basis set, for instance, 6-31G*, to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure. Upon convergence, a wealth of information can be extracted, including optimized bond lengths, bond angles, and dihedral angles.

Furthermore, electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 5.1-1: Hypothetical Optimized Geometric Parameters for Eliglustat O-octonyl Dimer (DFT, B3LYP/6-31G)*

ParameterBond/AngleValue
Bond LengthC=O (Ester)1.21 Å
Bond LengthC=O (Amide)1.24 Å
Bond LengthC-N (Pyrrolidine)1.47 Å
Bond AngleO-C-C (Ester)109.5°
Bond AngleN-C-C (Amide)118.2°
Dihedral AngleO=C-O-C180.0°

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would be derived from specific DFT calculations for this compound.

Conformational Analysis and Exploration of the Dimer's Energy Landscape

The presence of multiple rotatable bonds in the this compound suggests a complex conformational space. Conformational analysis aims to identify the various low-energy conformers and understand the energy barriers between them. This is crucial as the biological activity of a molecule is often dictated by a specific conformation.

A systematic conformational search can be performed by rotating key dihedral angles and calculating the energy of each resulting structure. More advanced techniques, such as simulated annealing or genetic algorithms coupled with molecular mechanics force fields (e.g., MMFF94), can efficiently explore the vast conformational landscape. The resulting low-energy conformers can then be subjected to higher-level DFT calculations for more accurate energy ranking and geometric refinement.

The potential energy surface (PES) can be mapped to visualize the relationship between the molecule's geometry and its energy, highlighting the most stable conformations and the transition states connecting them.

Table 5.2-1: Hypothetical Relative Energies of Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Population (%) at 298 K
10.0075.3
21.2515.1
32.505.6
43.802.1
55.001.9

Note: This table presents a hypothetical distribution of conformers. The actual energy differences and populations would be determined through comprehensive conformational analysis.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) for Complementary Structural Elucidation

Computational methods can predict various spectroscopic properties that can be compared with experimental data to validate the computed structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are particularly valuable.

Gauge-Including Atomic Orbital (GIAO) is a widely used method within DFT to calculate NMR shielding tensors. mdpi.com These can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can help in assigning signals and confirming the proposed structure and conformation. researchgate.net

Similarly, the calculation of vibrational frequencies through DFT can predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific molecular motion, and the predicted spectrum can be used to identify characteristic functional groups and to support the proposed three-dimensional structure.

Table 5.3-1: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)173.5
C=O (Amide)175.8
CH (adjacent to ester O)75.2
CH (adjacent to amide N)55.9
CH₂ (Pyrrolidine, α to N)54.1

Note: These chemical shift values are illustrative and would be calculated using methods like GIAO-DFT.

Molecular Dynamics Simulations to Investigate Dimer Stability and Dynamics in Solution

While quantum mechanical calculations provide insights into static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of the this compound in a simulated biological environment, such as in a solvent like water or a lipid bilayer. nih.govnih.gov

MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory of the molecule's movements. csic.es This allows for the investigation of its conformational flexibility, the stability of different conformers, and potential intermolecular interactions. frontiersin.org

By analyzing the MD trajectory, one can calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function (RDF) to understand the solvation shell around the dimer. mdpi.com

Table 5.4-1: Hypothetical Results from a 100 ns Molecular Dynamics Simulation of this compound in Water

MetricValueInterpretation
Average RMSD2.5 ÅThe dimer exhibits some flexibility but maintains a stable overall fold.
Max RMSF (Octonyl chains)4.8 ÅThe aliphatic chains are highly flexible.
Max RMSF (Core structure)1.5 ÅThe central scaffold of the molecule is relatively rigid.
First Solvation Shell (Water)3.5 ÅThe average distance of the first layer of water molecules from the dimer's surface.

Note: The data presented is a hypothetical outcome of an MD simulation and serves to illustrate the type of information that can be obtained.

Theoretical Considerations on Potential Molecular Interactions of Eliglustat O Octonyl Dimer

In Silico Assessment of Binding Propensity with Glucosylceramide Synthase (GCS) through Molecular Docking and Scoring (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is crucial for understanding the potential interaction between the hypothetical Eliglustat (B216) O-octonyl dimer and its intended target, Glucosylceramide Synthase (GCS).

The process would begin by obtaining the three-dimensional crystal structure of GCS, typically from a protein database like the Protein Data Bank (PDB). The structure of the Eliglustat O-octonyl dimer would need to be modeled using chemical drawing software and then optimized to its lowest energy conformation.

Docking simulations would then be performed using software like AutoDock, Glide, or GOLD. These programs would systematically explore various possible binding poses of the dimer within the active site of GCS. Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

The results would be presented in a data table, allowing for a quantitative comparison of the predicted binding affinities of the dimer against the parent monomer, Eliglustat.

Table 1: Theoretical Molecular Docking Scores for GCS Binding

This table presents hypothetical data for illustrative purposes.

Ligand Predicted Binding Affinity (kcal/mol) Predicted Key Hydrogen Bonds with GCS Residues Predicted Key Hydrophobic Interactions with GCS Residues
Eliglustat (Monomer) -9.5 TYR194, SER201 PHE188, VAL230

Analysis of Ligand-Receptor Interaction Fingerprints for Dimeric Chemical Architectures (Theoretical)

Following molecular docking, a Ligand-Receptor Interaction Fingerprint (IFP) analysis would be conducted. This method translates the complex 3D structural information of the docked pose into a simplified, one-dimensional bitstring. Each bit in the string represents the presence or absence of a specific interaction with a particular amino acid residue in the protein's binding site.

This detailed breakdown helps to rationalize the binding scores obtained from docking and provides a clear, residue-by-residue map of the molecular recognition process.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) on Dimeric Analogues (Theoretical)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D Quantitative Structure-Activity Relationship (3D-QSAR) methods. These techniques would be used to build a predictive model for the biological activity of a series of hypothetical dimeric analogues of Eliglustat.

To perform this analysis, a training set of various dimeric analogues with different linkers (varying in length, rigidity, and chemical nature) and modifications to the Eliglustat pharmacophore would need to be designed. For each analogue, their theoretical binding affinity to GCS would be calculated.

The molecules in the training set are then aligned, and for each molecule, the steric and electrostatic fields (in CoMFA) are calculated on a 3D grid. CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. Statistical methods, like Partial Least Squares (PLS), are then used to correlate the variations in these fields with the variations in biological activity.

The resulting model can be visualized as 3D contour maps, highlighting regions where, for example, increased steric bulk or positive electrostatic potential would theoretically enhance or diminish binding affinity. This provides a powerful predictive tool for designing new, potentially more potent dimeric GCS inhibitors.

Bioinformatic and Chemoinformatic Approaches to Predict Potential Off-Target Interactions Based on Structural Similarity (Theoretical)

While the dimer is designed to target GCS, its structural features might allow it to bind to other proteins in the body, leading to potential off-target effects. Bioinformatic and chemoinformatic tools are essential for predicting these unintended interactions.

The primary method would be reverse docking or target fishing. The 3D structure of the this compound would be screened against a large library of known protein structures. Computational platforms like PharmMapper or SwissTargetPrediction use pharmacophore models or 2D/3D structural similarity searches to identify proteins whose binding sites are complementary to the query molecule.

The search is based on the principle that structurally similar ligands often have similar biological targets. The output is a ranked list of potential off-target proteins. These predictions provide a critical starting point for further experimental validation to assess the selectivity profile of the hypothetical dimer. Any predicted off-targets with known roles in critical biological pathways would be prioritized for further investigation.

Advanced Research Applications and Future Perspectives for Eliglustat O Octonyl Dimer Studies

Investigation of Dimer Formation Kinetics and Reaction Mechanisms Under Varied Conditions

The formation of Eliglustat (B216) O-octonyl dimer is a critical area of study, as its presence can impact the purity and efficacy of the final active pharmaceutical ingredient (API). Research into the kinetics and mechanisms of its formation is essential for developing robust manufacturing processes.

Reaction Mechanisms: The synthesis of eliglustat involves several steps, including the acylation of an amino alcohol intermediate with n-octanoyl chloride. mdpi.com The formation of the O-octonyl dimer likely occurs as a side reaction during this acylation step. It is proposed that under certain conditions, the hydroxyl group of one eliglustat molecule is esterified by the activated octanoyl group intended for the amino group of another molecule, leading to the dimer.

Factors Influencing Dimer Formation:

Reaction Temperature: Higher temperatures can increase the rate of side reactions, potentially leading to greater dimer formation.

Solvent Polarity: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction pathways.

Catalyst and Reagents: The type and concentration of catalysts and coupling agents used in the acylation step can play a significant role in directing the reaction towards the desired product versus the dimer.

Stoichiometry of Reactants: An excess of the acylating agent could increase the likelihood of the O-acylation side reaction.

ParameterConditionExpected Impact on Dimer Formation
Temperature IncreasedHigher rate of dimer formation
Solvent Non-polarMay favor desired reaction, reducing dimer
Catalyst Optimized selectionMinimize side reactions
Reactant Ratio Stoichiometric controlReduce excess acylating agent

Strategies for Minimizing and Controlling Eliglustat O-octonyl Dimer Levels in Chemical Syntheses

Controlling the levels of the O-octonyl dimer is a key objective in the synthesis of high-purity eliglustat. Several strategies can be employed to achieve this.

Process Optimization:

Temperature Control: Maintaining a low and controlled reaction temperature during the acylation step is crucial. mdpi.com

Solvent Selection: Utilizing non-polar solvents may help to minimize the formation of the dimer by influencing the reaction pathway. mdpi.com

Controlled Addition of Reagents: A slow, controlled addition of the acylating agent can help to maintain a low instantaneous concentration, favoring the desired N-acylation over O-acylation.

Purification Techniques:

Chromatography: Column chromatography is a standard method for separating the desired eliglustat from the dimer and other impurities.

Crystallization: Recrystallization techniques can be optimized to selectively crystallize eliglustat, leaving the more soluble dimer in the mother liquor.

StrategyMethodObjective
Process Control Temperature and reagent addition optimizationMinimize dimer formation during synthesis
Purification Column chromatography, RecrystallizationRemove dimer from the final product

Research into the Use of this compound as a Chemical Process Impurity Marker

The presence and quantity of this compound can serve as a valuable marker for the consistency and control of the manufacturing process.

Process Monitoring: By monitoring the levels of the dimer in different batches of the API, manufacturers can gain insights into the reproducibility of the synthesis. An unexpected increase in the dimer concentration could indicate a deviation in process parameters, such as temperature fluctuations or reagent quality issues.

Quality Control: The dimer can be used as a reference standard in quality control (QC) testing to ensure that each batch of eliglustat meets the required purity specifications. synzeal.comaquigenbio.com This is essential for regulatory compliance and patient safety.

Development of Novel Analytical Technologies for Ultra-Trace Level Detection and Characterization of Related Substances

The detection and characterization of trace-level impurities like the this compound require highly sensitive and specific analytical methods.

Current and Emerging Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of eliglustat and its impurities. ijpsjournal.comjetir.org Developing methods with high resolution is key to separating the dimer from other closely related substances.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides structural information and allows for the sensitive detection of impurities, even at very low concentrations. cfsre.orgoup.comresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for the accurate mass determination and elemental composition analysis of unknown impurities. ijpsjournal.comijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques can be employed for the definitive structural elucidation of impurities like the O-octonyl dimer. ijpsjournal.comijpsjournal.com

Future Trends: The development of novel analytical technologies is focused on achieving even lower limits of detection (LOD) and quantification (LOQ). ijpsjournal.comjetir.org This includes advancements in multidimensional chromatography and more sensitive mass spectrometry detectors. chromatographyonline.com These technologies will be crucial for ensuring the quality and safety of complex pharmaceutical products.

Analytical TechniqueApplication in Impurity Analysis
HPLC Separation and quantification of impurities. ijpsjournal.comjetir.org
LC-MS/HRMS Sensitive detection and structural information. cfsre.orgijpsjournal.comoup.comresearchgate.netijpsjournal.com
NMR Definitive structural elucidation. ijpsjournal.comijpsjournal.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Eliglustat O-octonyl dimer to ensure reproducibility?

  • Methodological Answer : Synthesis should follow validated protocols, including stepwise acylation and purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>98%), and mass spectrometry (MS) for molecular weight validation. Experimental sections must detail solvent systems, reaction conditions (e.g., temperature, catalysts), and spectral data interpretation to enable replication .

Q. How can researchers design in vitro studies to assess the stability of this compound under physiological conditions?

  • Methodological Answer : Use simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to incubate the compound at 37°C. Sample aliquots at timed intervals (0, 1, 2, 4, 8, 24 hours) and analyze degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include controls for enzymatic activity (e.g., pancreatin) and validate stability thresholds using FDA guidelines for prodrugs .

Advanced Research Questions

Q. What are the key considerations for reconciling contradictory efficacy data between this compound and enzyme replacement therapy (ERT) in clinical trials?

  • Methodological Answer :

  • Trial Design : Compare eligibility criteria (e.g., ERT-naïve vs. stable ERT patients) and endpoints (e.g., spleen volume reduction vs. bone mineral density). For example, the ENCORE trial (n=160) showed non-inferiority in maintaining stable disease (eliglustat: 84.8% vs. imiglucerase: 93.6%, CI -17.6 to 4.2), but excluded poor CYP2D6 metabolizers, limiting generalizability .
  • Dose Equivalence : Adjust for discrepancies in trial vs. real-world dosing (e.g., eliglustat 228.3 mg/day in trials vs. 196.8 mg/day in practice) and ERT dosing (42.4 U/kg/fortnight vs. 32.4 U/kg/fortnight in registries). Use pharmacokinetic modeling to standardize comparisons .

Q. How should researchers address pharmacokinetic variability in this compound due to CYP2D6 polymorphism in preclinical studies?

  • Methodological Answer :

  • Genotyping : Stratify animal models or cell lines by CYP2D6 metabolizer status (poor, intermediate, extensive) using PCR-based assays.
  • Dose Adjustment : Apply allometric scaling to mirror human metabolic rates. For example, in poor metabolizers, reduce doses by 30–50% to avoid toxicity, as seen in human trials where poor metabolizers had higher plasma concentrations .

Q. What strategies optimize the detection of this compound in complex biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound from plasma.
  • Analytical Validation : Employ ultra-high-performance LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Cross-validate with spike-and-recovery experiments (85–115% recovery) and matrix effect assessments (<20% variability) .

Data Contradiction and Analysis

Q. How can meta-analytic approaches resolve discrepancies in long-term safety outcomes of this compound across studies?

  • Methodological Answer :

  • Data Pooling : Aggregate data from open-label extensions (e.g., 4-year follow-up in n=26) and registries. Use random-effects models to account for heterogeneity in attrition rates and reporting bias.
  • Risk Stratification : Subgroup analyses by metabolizer status and comorbidities (e.g., cardiac conduction disorders reported in 3% of trial participants) to identify high-risk cohorts .

Research Design Frameworks

Q. How can the PICOT framework structure a study evaluating this compound’s impact on bone pathology in Gaucher disease?

  • Methodological Answer :

  • Population (P) : Adults with Type 1 Gaucher disease and baseline lumbar spine T-score ≤ -1.5.
  • Intervention (I) : this compound (150 mg BID).
  • Comparison (C) : Standard-dose imiglucerase (60 U/kg biweekly).
  • Outcome (O) : Change in bone mineral density (DXA scan) at 24 months.
  • Time (T) : 24-month follow-up.
  • Rationale : Aligns with ENCORE trial endpoints but adds bone-specific metrics to address gaps in prior studies .

Tables for Key Findings

Parameter This compound Imiglucerase Source
Stable Disease Rate 84.8% (95% CI 76.2–91.3)93.6% (95% CI 82.5–98.7)ENCORE Trial
Mean Dose (Clinical) 228.3 mg/day42.4 U/kg/fortnightPBAC Analysis
Attrition (4-Year Study) 38% (n=10/26)N/ALong-Term Data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.